molecular formula C30H48O B167447 Moretenone CAS No. 1812-63-1

Moretenone

Cat. No. B167447
CAS RN: 1812-63-1
M. Wt: 424.7 g/mol
InChI Key: VEVKLOLYYQLRRV-UDCAXGDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moretenone belongs to the class of organic compounds known as hopanoids . These are terpenoids containing a hopane skeleton (A’-Neogammacerane), a pentacyclic structure with four cyclohexane rings and one cyclopentane ring (and often, a side chain emerging from C30) . It is an extremely weak basic (essentially neutral) compound .


Molecular Structure Analysis

Moretenone has a molecular formula of C30H48O . Its average mass is 424.702 Da and its monoisotopic mass is 424.370514 Da . It has 9 defined stereocentres .


Physical And Chemical Properties Analysis

Moretenone is a solid at room temperature . It is soluble in water at a concentration of 7.638e-005 mg/L at 25 °C .

Scientific Research Applications

Analgesic Properties

Moretenone has been identified as a compound with significant analgesic properties. A study found that moretenone, isolated from Sebastiania schottiana roots, exhibited marked analgesic action against acetic acid-induced abdominal constrictions in mice, indicating much higher efficacy than common pain relievers like aspirin and paracetamol (Gaertner et al., 1999).

Phytochemical Constituent

Moretenone has been isolated and identified as a chemical constituent in various plants, such as Euphorbia lateriflora. This discovery is significant as it expands the understanding of the phytochemical composition of plants and their potential medicinal applications (Lavie et al., 1968).

Anti-Inflammatory Activity

Research has shown that moretenone possesses anti-inflammatory properties. In a study involving Cnidoscolus chayamansa leaves, moretenone demonstrated significant topical and systemic anti-inflammatory activity in chronic models. This suggests its potential use in developing treatments for inflammatory diseases (Pérez-González et al., 2018).

Hepatoprotective Effects

Moretenone also exhibits hepatoprotective effects. It was found that the administration of moretenone led to improved body weight gain and reduced liver damage in mice, indicating its potential as a therapeutic agent for liver-related ailments (Pérez-González et al., 2018).

Spectroscopic Analysis for Structural Elucidation

Moretenone's molecular structure has been extensively studied using spectroscopic techniques. This research is crucial for understanding the compound's chemical properties and potential applications in various fields, including pharmacology and chemistry (Mclean et al., 1987).

properties

IUPAC Name

5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-24H,1,9-18H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVKLOLYYQLRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moretenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Moretenone

CAS RN

1812-63-1
Record name Moretenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 204 °C
Record name Moretenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moretenone
Reactant of Route 2
Moretenone
Reactant of Route 3
Moretenone
Reactant of Route 4
Moretenone
Reactant of Route 5
Moretenone
Reactant of Route 6
Moretenone

Citations

For This Compound
123
Citations
M Gaertner, L Müller, JF Roos, G Cani, ARS Santos… - Phytomedicine, 1999 - Elsevier
… Conventional chromatographic procedures led to the isolation of moretenone, glutinol, ~-sitosterol … Either glutinol or moretenone exhibited marked analgesic action against acetic acid …
Number of citations: 115 www.sciencedirect.com
HN Khastgir, BP Pradhan, AM Duffield… - Chemical …, 1967 - pubs.rsc.org
… Moretenone (I), the product of oxidation of nioretenol (11),2 … This is the first isolation of moretenone from natural sources. … trioxide-pyridine oxidation yielded moretenone (I) and …
Number of citations: 12 pubs.rsc.org
WH Hui, CT Ho - Australian Journal of Chemistry, 1968 - scholar.archive.org
… , Aleurites moluccana, a triterpenoid, moretenone, which has not formerly been reported as … Moretenone was obtained by oxidation of the alcohol. Ethanol extracts (after light petroleum …
Number of citations: 21 scholar.archive.org
MZ Pérez-González, AG Siordia-Reyes… - Evidence-Based …, 2018 - hindawi.com
… of additional compounds (moretenone and lupeol acetate). … In addition, moretenone and lupeol acetate were isolated … the extract; from this moretenone was obtained. In animals with …
Number of citations: 25 www.hindawi.com
D Lavie, MK Jain, TO Orebamjo - Phytochemistry, 1968 - Elsevier
… -5-ene, moretenone, moretenol, lupeol, 24-methylene-cycloartanol and β-sitosterol. The occurrence in nature of a non-oxygenated steroid, cholest-5-ene and moretenone is reported for …
Number of citations: 20 www.sciencedirect.com
YS Jung, JB Weon, CJ Ma - Planta Medica, 2016 - thieme-connect.com
… for simultaneous determination of isolated seven compounds moretenone (1), moretenol (2), … and reliable to the quality evaluation of moretenone, moretenol, friedelanol, lupenone, β-…
Number of citations: 0 www.thieme-connect.com
MN Galbraith, CJ Miller, JWL Rawson… - Australian Journal of …, 1965 - CSIRO Publishing
… hydroxyl group was confirmed by the preparation of moretenyl acetate (11) and of moretenone (… In addition, moretenone was hydrogenated to moretanone. Moretenol, moretenone, and …
Number of citations: 59 www.publish.csiro.au
K RUSIA, SK SRIVASTAVA, M SAXENA - Current Science, 1988 - JSTOR
Evidence is presented for the structure of a new triterpenic acid, urs-3-O-acetyl-20(30)-ene-28-oic acid, which occurs together with moretenone in the stem bark of Sapium eugnifolium. …
Number of citations: 0 www.jstor.org
N Aguilera, J Becerra, C Villaseñor-Parada… - Chemistry and …, 2015 - Taylor & Francis
… GC–MS analysis reveals the presence predominantly of resorcinol, maculosin and moretenone in leaves; stigmasterol, d-alpha-tocopherol quinone, and lupanin in pods; and methyl p-…
Number of citations: 47 www.tandfonline.com
TM Sarg, FA Abbas, ZI El-Sayed… - Journal of …, 2011 - academicjournals.org
… [afzelechin-(4α→ 8)-afzelechin-(4α→ 8)-afzelechin] together with ten known compounds: luteolin,(+)-afzelechin,(+)-catechin, vitexin, β-sitosterol acetate, β-amyrin acetate, moretenone, …
Number of citations: 32 academicjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.